molecular formula C22H21N5O3S B2886417 N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-64-5

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2886417
CAS No.: 852375-64-5
M. Wt: 435.5
InChI Key: QNJNOCMGIAJQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule with a molecular formula of C22H21N5O3S and a molecular weight of 435.5 g/mol . The compound features a distinctive [1,2,4]triazolo[4,3-b]pyridazine core, a privileged heterocyclic scaffold in medicinal chemistry known for its potential to interact with various biological targets. This core is further functionalized with a p-tolyl group and linked via a thioacetamide bridge to a 2,5-dimethoxyphenyl moiety . Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine structure are of significant interest in neurological research. For instance, related analogs have been surveyed in the context of Alzheimer's disease for their potential to modulate key enzymatic targets . The structural elements present in this molecule suggest potential for exploration in similar biochemical and pharmacological research areas. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the confirmed chemical identity and high purity of this compound for their investigative studies in drug discovery and development.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-17-12-16(29-2)8-9-18(17)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJNOCMGIAJQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a nucleophilic substitution reaction, where a halogenated triazolopyridazine intermediate reacts with p-tolyl thiol or a similar reagent.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl moiety to the triazolopyridazine core, typically through a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazolopyridazine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions (e.g., Lewis acids, bases, or catalysts).

Major Products

The major products of these reactions depend on the specific sites of reactivity. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including cancer, infections, and inflammatory conditions.

    Industry: The compound might find applications in the development of new agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism by which N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which could lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs from the evidence:

Core Heterocycle Modifications

  • Triazolo[4,3-b]pyridazine vs. Triazino[5,6-b]indole: Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) () share the acetamide-thioether linkage but feature a triazino-indole core instead of triazolo-pyridazine.
  • Brominated Derivatives :
    Bromination at position 8 (e.g., Compound 25 and 27 in ) introduces steric bulk and electron-withdrawing effects, which can alter metabolic stability and target selectivity. The absence of bromine in the target compound suggests a trade-off between potency and pharmacokinetic optimization .

Substituent Effects

  • Arylacetamide Moieties: The 2,5-dimethoxyphenyl group in the target compound contrasts with 4-phenoxyphenyl (Compound 24, ) and 4-bromophenyl (Compound 26, ). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic bromine or phenoxy substituents .
  • p-Tolyl vs. Pyridazine/Other Aryl Groups :
    The p-tolyl substituent at position 3 of the triazolo-pyridazine core (target compound) differs from the 6-chloro-3-pyridazine group in E-4d (). The methyl group in p-tolyl likely improves hydrophobic interactions without the electronic effects of chlorine.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Purity/Activity Key Feature Reference
N-(2,5-Dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Triazolo[4,3-b]pyridazine p-Tolyl, 2,5-dimethoxyphenyl Not reported Potential kinase inhibitor N/A
Compound 23 () Triazino[5,6-b]indole 4-(Cyanomethyl)phenyl >95% purity High synthetic yield
Compound 25 () Triazino[5,6-b]indole (8-Br) 4-Phenoxyphenyl, 8-Br 95% purity Enhanced steric effects
Lin28-1632 () Triazolo[4,3-b]pyridazine 3-(3-Methylphenyl) 97% purity Lin28 protein inhibitor
(E)-4b () Triazolo[4,3-b]pyridazine 3,5-Dimethylpyrazole mp 253–255°C High thermal stability

Research Findings and Implications

  • Synthetic Feasibility: High purity (>95%) of analogs in suggests robust synthetic routes for triazino/triazolo-acetamide derivatives, which could be adapted for the target compound .
  • Biological Targeting : The triazolo-pyridazine scaffold’s prevalence in inhibitors (e.g., Lin28-1632) underscores its versatility in drug discovery, though substituent choice critically modulates target engagement .
  • Thermodynamic Properties : Melting point data () and substituent polarity (methoxy vs. bromine) provide insights into formulation strategies for the target compound .

Notes

Contradictions: focuses on triazino-indoles, while –3 emphasize triazolo-pyridazines, highlighting divergent applications of these cores.

Future Directions : Experimental validation of the target compound’s protein-binding affinity, solubility, and metabolic stability is recommended.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22_{22}H21_{21}N5_5O3_3S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 894063-98-0

The compound features a triazole ring and a thioacetamide moiety that may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of triazoles and thioureas exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
PYZ16SK-MEL-20.52
PYZ24BT47435.7
N-(4-acetyl...)HCT154.27

These compounds demonstrated varying degrees of potency against different cancer types, suggesting that structural modifications can enhance their efficacy.

COX Inhibition

Several studies have examined the inhibitory effects of related compounds on cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression. The selectivity of these compounds for COX-II over COX-I is particularly noteworthy.

Compound COX-II IC50 (µM) Selectivity Index Reference
PYZ30.011>38
Celecoxib0.789.51

These findings indicate that modifications in the chemical structure can lead to enhanced selectivity and potency against COX-II enzymes.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Triazole Ring : Known for diverse biological activities including antifungal and anticancer properties.
  • Thioacetamide Group : Enhances lipophilicity and may improve cellular uptake.
  • Dimethoxyphenyl Moiety : Contributes to the overall hydrophobic character which is often favorable for binding to biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:

  • A study by Alam et al. (2020) reported significant anticancer activity of similar triazole derivatives against multiple human cancer cell lines including lung and ovarian cancers .
  • The design of selective inhibitors targeting COX enzymes has shown promising results with modifications leading to enhanced selectivity and reduced side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions starting from precursor heterocycles. Key steps include:

  • Thioether formation : Coupling a pyridazine-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Triazole ring construction : Cyclization via [1,2,4]triazolo formation using hydrazine derivatives, requiring precise temperature control (80–100°C) .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is essential to isolate the final compound with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,5-positions on phenyl, tolyl on triazole) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 405.48 vs. calculated for C₂₁H₁₉N₅O₂S) .
  • HPLC : Assesses purity; use C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases or proteases due to the triazole-pyridazine scaffold’s affinity for ATP-binding pockets .
  • Cellular viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Dose-response curves : Establish IC₅₀ values with triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can reaction yields be optimized during triazolo-pyridazine ring formation?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but require inert atmospheres to prevent oxidation .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling steps; monitor via TLC .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining yield .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :

  • Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric assays to rule out false positives .
  • Structural analysis : Perform X-ray crystallography or molecular docking to confirm binding modes and rule off-target effects .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent cellular activity .

Q. How does modifying substituents on the phenyl and triazole rings impact SAR?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility but may reduce membrane permeability; quantify via logP measurements .
  • Halogen substitutions (e.g., fluorine) : Improve target affinity (e.g., ∆G binding via ITC) but increase synthetic complexity .
  • Comparative molecular field analysis (CoMFA) : Model steric/electronic effects to prioritize analogs for synthesis .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Molecular dynamics simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) with target proteins .
  • Solubility prediction : Apply Hansen solubility parameters to optimize formulation vehicles (e.g., PEG vs. cyclodextrin) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to identify poor bioavailability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
  • Formulation optimization : Test nanoemulsions or liposomes to enhance solubility and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.